molecular formula C9H9NO2 B1582515 2-Ethoxyphenyl isocyanate CAS No. 5395-71-1

2-Ethoxyphenyl isocyanate

Cat. No. B1582515
CAS RN: 5395-71-1
M. Wt: 163.17 g/mol
InChI Key: BUIQXUQLYZPMLS-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl isocyanate is a chemical compound with the linear formula C2H5OC6H4NCO . It has a molecular weight of 163.17 .


Synthesis Analysis

The synthesis of isocyanates like 2-Ethoxyphenyl isocyanate can be achieved by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The molecular structure of 2-Ethoxyphenyl isocyanate consists of an ethoxy group (C2H5O-) and a phenyl group (C6H4-) connected to an isocyanate group (NCO) .


Chemical Reactions Analysis

Isocyanates like 2-Ethoxyphenyl isocyanate can react with small molecules such as water, alcohols, and amines . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .


Physical And Chemical Properties Analysis

2-Ethoxyphenyl isocyanate has a density of 1.105 g/mL at 25 °C, a boiling point of 119-121 °C/22 mmHg, and a refractive index n20/D of 1.527 . It also has a flash point of 102.2±0.0 °C .

Scientific Research Applications

Chemical Synthesis

2-Ethoxyphenyl isocyanate plays a significant role in chemical synthesis. For example, it was used in the preparation of Ethoxy(thiocarbonyl) isocyanate, a compound with good thermal stability and easy dimerization properties, providing a valuable starting material for various chemical syntheses (Goerdeler & Schulze, 1982).

Polymer Science

In polymer science, isocyanates with optical functionalities, including derivatives of 2-Ethoxyphenyl isocyanate, have been synthesized through anionic polymerization. These compounds exhibit interesting properties like optical activity, making them relevant in the field of material science (Shin, Ahn, & Lee, 2001).

Biomedical Research

In biomedical research, derivatives of 2-Ethoxyphenyl isocyanate have been studied for their potential as antimitotic agents. Chiral isomers of certain carbamates derived from it have shown biological activity in various systems, highlighting their potential in medical and pharmacological research (Temple & Rener, 1992).

Environmental Monitoring

2-Ethoxyphenyl isocyanate derivatives are also significant in environmental monitoring. For example, its derivatives have been used in the analysis of nonionic surfactants in water samples, aiding in the understanding of environmental contamination and treatment processes (Heinig, Vogt, & Werner, 1998).

Analytical Chemistry

In analytical chemistry, isocyanates, including derivatives of 2-Ethoxyphenyl isocyanate, are essential for developing analytical methods, such as in the determination of isocyanates in air. These methods are crucial for occupational health and safety, especially in industries where isocyanates are used (Sennbro et al., 2004).

Cosmetic Industry

2-Ethoxyphenyl isocyanate finds applications in the cosmetic industry as well. Derivatives of this compound have been utilized in developing analytical methods for determining cosmetic ingredients, ensuring product safety and compliance with health regulations (Mariani, Villa, Neuhoff, & Dorato, 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-ethoxy-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQXUQLYZPMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063832
Record name Benzene, 1-ethoxy-2-isocyanato-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyphenyl isocyanate

CAS RN

5395-71-1
Record name 2-Ethoxyphenyl isocyanate
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Record name Benzene, 1-ethoxy-2-isocyanato-
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Record name 2-Ethoxyphenyl isocyanate
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Record name Benzene, 1-ethoxy-2-isocyanato-
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Record name Benzene, 1-ethoxy-2-isocyanato-
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Record name 2-Ethoxyphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Raffa, B Maggio, S Cascioferro, MV Raimondi… - European journal of …, 2009 - Elsevier
… 2-Ethoxyphenyl isocyanate 8r was allowed to react with 3-aminoindazole 9 as described in Section 7.1.3.1 to give 10r. The solid collected was crystallized from ethanol, 60% yield; mp …
Number of citations: 29 www.sciencedirect.com
D Goff - Tetrahedron letters, 1998 - Elsevier
… When the cyclization was carded out with 2-ethoxyphenyl isocyanate, two major peaks were observed in the hplc at 19.5 min (5a) and 20.5 min (4a) in a 1/1 ratio. 8 The two peaks gave …
Number of citations: 28 www.sciencedirect.com
M Bozdag, F Carta, M Ceruso, M Ferraroni… - Journal of Medicinal …, 2018 - ACS Publications
… A solution of 2-aminophenol-4-sulfonamide 1 (0.2 g, 1.0 equiv) in dry acetonitrile (4 mL) was treated with 2-ethoxyphenyl isocyanate (1.0 equiv) according to the reported general …
Number of citations: 54 pubs.acs.org
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com
H Wang, Y Jiang, E Park, X Han, Y Zeng, C Xu - Sustainability, 2023 - mdpi.com
Hydrothermal liquefaction (HTL) is a thermochemical process for production of biocrude oils, commonly from wet biomass under inert atmosphere (N 2 ). Influence of reaction …
Number of citations: 1 www.mdpi.com
KR AHMAD, RM AHMAD, AA RASUL - researchgate.net
The objective of this study was to compare the chemical composition and antioxidant activity of the essential oils from the seeds of fennel and anise, grown in two locations that differ in …
Number of citations: 0 www.researchgate.net

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